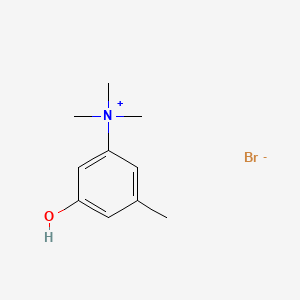

(5-Hydroxy-m-tolyl)trimethylammonium bromide

CAS No.: 66967-99-5

Cat. No.: VC18441645

Molecular Formula: C10H16BrNO

Molecular Weight: 246.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66967-99-5 |

|---|---|

| Molecular Formula | C10H16BrNO |

| Molecular Weight | 246.14 g/mol |

| IUPAC Name | (3-hydroxy-5-methylphenyl)-trimethylazanium;bromide |

| Standard InChI | InChI=1S/C10H15NO.BrH/c1-8-5-9(11(2,3)4)7-10(12)6-8;/h5-7H,1-4H3;1H |

| Standard InChI Key | WLAJCVWBERTRKP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)O)[N+](C)(C)C.[Br-] |

Introduction

Structural and Molecular Characterization

Molecular Architecture

(5-Hydroxy-o-tolyl)trimethylammonium bromide is a quaternary ammonium compound featuring a benzene ring substituted with three functional groups:

-

A hydroxyl group (-OH) at the 5th position,

-

A methyl group (-CH₃) at the 2nd position (ortho to the hydroxyl group),

-

A trimethylammonium group (-N⁺(CH₃)₃) at the 1st position, stabilized by a bromide counterion .

The molecular formula is C₁₀H₁₆NOBr, with a molar mass of 262.15 g/mol. The SMILES notation (CC1=C(C=C(C=C1)O)[N+](C)(C)C) and InChIKey (JSGBTKWCLLGUQI-UHFFFAOYSA-O) provide unambiguous representation of its connectivity and stereochemical features .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆NOBr |

| SMILES | CC1=C(C=C(C=C1)O)N+(C)C |

| InChIKey | JSGBTKWCLLGUQI-UHFFFAOYSA-O |

| Predicted CCS (Ų)* | 133.3 ([M+H]⁺) to 148.2 ([M+Na]⁺) |

*Collision Cross Section (CCS) values indicate gas-phase ion mobility, critical for mass spectrometry applications .

Physicochemical Properties

Spectroscopic Features

-

UV-Vis Absorption: Predicted λmax at 260–280 nm, consistent with aromatic and charged chromophores .

-

Mass Spectrometry: Dominant adducts include [M+H]⁺ (m/z 167.13) and [M+Na]⁺ (m/z 189.11), with CCS values aiding structural confirmation .

Functional Applications

Industrial and Material Science Uses

-

Surfactant Applications: The amphiphilic nature of QAS makes them suitable for emulsification and nanoparticle synthesis .

-

Corrosion Inhibition: Charged ammonium groups adsorb onto metal surfaces, forming protective layers .

| Parameter | Value |

|---|---|

| Flash Point | 244°C |

| Storage Conditions | <30°C, dry environment |

| GHS Hazard Statements | H302, H315, H318, H335 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume